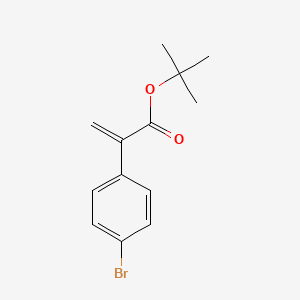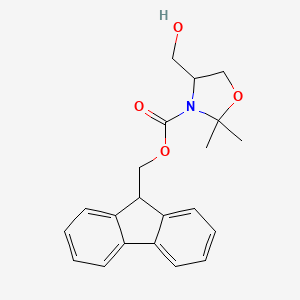
(9h-Fluoren-9-yl)methyl 4-(hydroxymethyl)-2,2-dimethyloxazolidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- is an organic compound that belongs to the oxazolidine family. Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is notable for its chiral center, which imparts specific stereochemical properties that are valuable in various chemical and pharmaceutical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- typically involves the reaction of 1,2-amino alcohols with carboxylic acids or their derivatives. One common method is the metal-free domino annulation/Mannich reaction, which involves the cyclization of 1,2-amino alcohols with formaldehyde and aryl- or alkylpropiolic acids . This reaction is mild and straightforward, yielding the target product with good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the process .
化学反应分析
Types of Reactions
3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxazolidine ring can be reduced to form amino alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazolidine derivatives, amino alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
科学研究应用
3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- has several scientific research applications:
Biology: The compound’s chiral properties make it valuable in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of polymers and as a stabilizer in various chemical processes.
作用机制
The mechanism of action of 3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazolidine ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
相似化合物的比较
Similar Compounds
Oxazolidinones: These compounds share a similar ring structure but differ in their functional groups and stereochemistry.
Spirooxazolidines: These compounds have a spirocyclic structure, which imparts different chemical and biological properties.
Oxazolidines: General class of compounds with varying substituents and stereochemistry.
Uniqueness
3-Oxazolidinecarboxylic acid, 4-(hydroxyMethyl)-2,2-diMethyl-,9H-fluoren-9-ylMethyl ester, (4S)- is unique due to its specific chiral center and the presence of the fluorenylmethyl ester group. This combination of features imparts distinct stereochemical and electronic properties, making it valuable in asymmetric synthesis and pharmaceutical applications .
属性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
9H-fluoren-9-ylmethyl 4-(hydroxymethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C21H23NO4/c1-21(2)22(14(11-23)12-26-21)20(24)25-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19,23H,11-13H2,1-2H3 |
InChI 键 |
CIAGXVSCTOUOBO-UHFFFAOYSA-N |
规范 SMILES |
CC1(N(C(CO1)CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


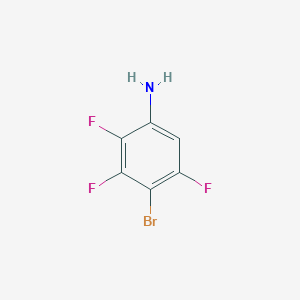
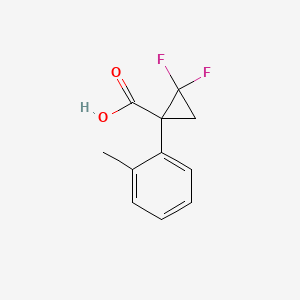
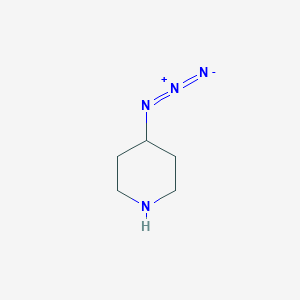
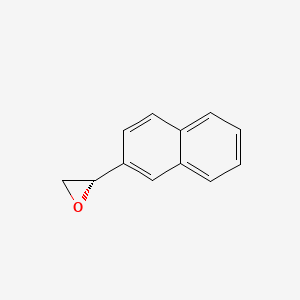
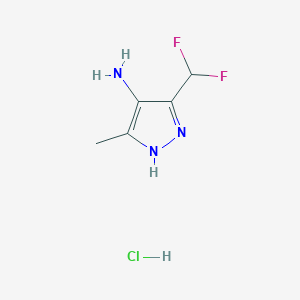
![Methyl 6-fluoro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13647916.png)
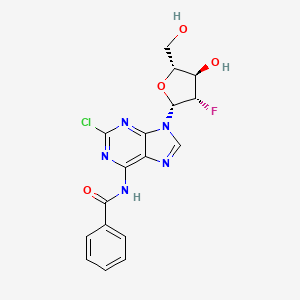
![Ethyl 5-ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13647923.png)
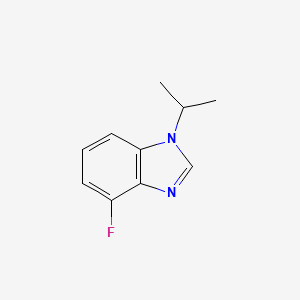
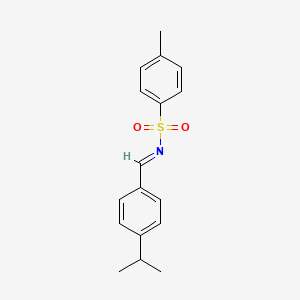
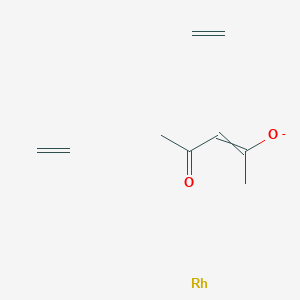
![8-Methoxyimidazo[1,2-a]pyridin-2-amine](/img/structure/B13647948.png)
![9-Azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B13647956.png)
